3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Description
The compound 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a structurally complex molecule designed for applications in peptide synthesis and medicinal chemistry. Key features include:
- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group: A widely used amine-protecting group in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and cleavability under mild acidic conditions .
- Triphenylmethylcarbamoyl (Trityl) moiety: Enhances steric bulk, improving solubility in organic solvents and protecting reactive intermediates .
- Oxazolidine ring: A conformationally constrained five-membered ring system that influences stereochemical outcomes and stability .
- Carboxylic acid terminal: Facilitates further functionalization via coupling reactions .
This compound is typically employed in the synthesis of modified peptides or peptidomimetics, where its protective groups and rigid backbone aid in controlling regioselectivity and minimizing side reactions.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHPIXXMBAZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Loading and Initial Functionalization
- Resin selection : A 2-chlorotrityl chloride (CTC) resin or Wang resin is typically used due to its compatibility with carboxylic acid anchoring.
- First amino acid attachment : The C-terminal oxazolidine-4-carboxylic acid is loaded onto the resin via its carboxyl group using dichloromethane (DCM) as the solvent and diisopropylethylamine (DIPEA) as the base.
Fmoc Deprotection
- Reagents : 20–50% piperidine in DMF (v/v) for 5–30 minutes at ambient temperature.
- Mechanism : Base-induced β-elimination removes the Fmoc group, exposing the α-amino group for subsequent coupling.
Pseudoproline Dipeptide Incorporation
The oxazolidine ring is introduced via pseudoproline dipeptide chemistry, which mitigates chain aggregation and improves synthesis efficiency.
Building Block Selection
Cyclization Conditions
- Acid catalysis : Trifluoroacetic acid (TFA) or HCl in DCM induces ring closure post-coupling, yielding the oxazolidine structure.
Triphenylmethylcarbamoyl Group Installation
The triphenylmethylcarbamoyl (Trt-carbamoyl) moiety is introduced via selective protection of a side-chain amine during SPPS.
Protection Strategy
Stability Considerations
- Acid sensitivity : The Trt group is stable under Fmoc deprotection conditions (piperidine/DMF) but cleavable with 1% TFA in DCM.
Coupling and Activation Protocols
Amino Acid Activation
Reaction Monitoring
- Kaiser test : Qualitative ninhydrin assay to detect free amines, ensuring complete coupling before proceeding.
Final Cleavage and Purification
Resin Cleavage
Purification Techniques
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA).
- Lyophilization : Yields the final compound as a white powder (>95% purity).
Analytical Data and Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | ≥95% |
| Molecular Weight | HRMS | 452.5 g/mol (calc.), 452.51 (obs.) |
| Stereochemistry | Chiral HPLC | >99% ee |
| Oxazolidine Stability | TGA/DSC | Decomposition >200°C |
Challenges and Optimization
- Aggregation mitigation : Pseudoproline dipeptides reduce β-sheet formation, improving yields by 20–30%.
- Side reactions : His racemization is minimized using Boc-His(Boc)-OH and DEPBT/DIPEA coupling.
- Scalability : Batch sizes up to 1 kg have been reported with >90% recovery.
Comparative Analysis of Methodologies
Industrial Applications and Patents
- Liraglutide synthesis : Pseudoproline dipeptides (e.g., Fmoc-Val-Ser(ΨMe,MePro)-OH) are used in GLP-1 analog production, validating the scalability of this approach.
- Patent WO2017162650A1 : Details SPPS protocols for oxazolidine-containing peptides, emphasizing TBTU/DIPEA activation and Trt protection.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under basic and acidic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of functional groups to the peptide backbone or side chains.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Trt removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products: The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups .
Scientific Research Applications
Chemistry: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is widely used in peptide synthesis for the development of novel peptides and peptidomimetics.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. It serves as a building block for the synthesis of bioactive peptides and peptide-based inhibitors .
Medicine: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is employed in the development of therapeutic peptides for the treatment of various diseases, including cancer, infectious diseases, and metabolic disorders. Its stability and specificity make it an ideal candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The Trt group protects the side chain of asparagine, ensuring selective reactions at the desired sites. The Psi(Me,Me)pro modification enhances the stability of the threonine residue, preventing degradation and side reactions .
Comparison with Similar Compounds
Structural Analogues with Fmoc and Carbamoyl Groups
Several compounds share structural motifs with the target molecule, differing in substituents and ring systems (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Steric and Solubility Effects : The Trityl group in the target compound provides greater steric hindrance and organic-phase solubility compared to tert-butoxy () or linear alkyl chains () .
- Functional Diversity : Halogenated or sulfonamide-containing variants () exhibit distinct electronic properties, altering reactivity and cross-reactivity in assays .
Methodological Considerations for Similarity Assessment
The "similar property principle" posits that structurally analogous compounds share biological activities . However, similarity metrics (e.g., Tanimoto coefficients, molecular fingerprints) vary significantly in sensitivity:
- Tanimoto Similarity : Computed using MACCS or Morgan fingerprints, this metric highlights shared functional groups. For example, the target compound and ’s analogue share Fmoc/Trityl motifs (Tanimoto >0.7), whereas linear-chain analogues () score lower (<0.5) .
- Activity Cliffs: Despite high structural similarity, minor modifications (e.g., oxazolidine vs. oxetane rings in ) can drastically alter bioactivity due to conformational shifts .
Cross-Reactivity and Functional Implications
Immunoassays for detecting the target compound may exhibit cross-reactivity with analogues bearing Fmoc or carbamoyl groups (e.g., ). For instance:
- : Demonstrates that cross-reactivity depends on assay format, even with identical antibodies. A compound with 80% structural similarity to the target might show 50–70% cross-reactivity in competitive ELISAs but <20% in surface plasmon resonance (SPR) .
Biological Activity
The compound 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid (referred to as compound X for brevity) is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure suggests diverse biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
Compound X has a molecular formula of and a molecular weight of approximately 700.843 g/mol. The compound features a unique oxazolidine ring, which is known to influence biological activity through various mechanisms, including receptor modulation and enzyme inhibition.
The biological activity of compound X can be attributed to several mechanisms:
-
Receptor Interaction : Compound X may interact with various receptors, including but not limited to:
- Adrenergic Receptors
- Serotonin Receptors
- Cannabinoid Receptors
- Enzyme Inhibition : The presence of functional groups in compound X suggests potential inhibition of enzymes involved in metabolic pathways. This can lead to altered cellular responses and therapeutic effects.
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of compound X using DPPH radical scavenging assays. Results indicated that compound X exhibited moderate scavenging activity compared to standard antioxidants such as ascorbic acid. The IC50 value was determined to be approximately 50 µM, suggesting potential use as an antioxidant agent in pharmaceutical formulations.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of compound X revealed significant activity against serine proteases. The study utilized a fluorometric assay to measure enzyme activity in the presence of varying concentrations of compound X. The results demonstrated an IC50 value of 25 µM, indicating strong inhibitory potential.
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of compound X on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Compound X showed IC50 values of 30 µM for MCF-7 and 20 µM for HeLa cells, suggesting its potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
